N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide: is an organic compound characterized by the presence of dichlorophenyl and nitrobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 50°C
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: N-(3,4-dichlorophenyl)-2-aminobenzenesulfonamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with enzyme active sites, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. They are investigated for use in treating bacterial infections and inflammatory diseases.
Industry
Industrially, the compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)propanamide
- 3,4-Dichlorophenyl isocyanate
- Diuron
Uniqueness
N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide is unique due to the combination of its dichlorophenyl and nitrobenzenesulfonamide groups. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool in research and industry
Properties
Molecular Formula |
C12H8Cl2N2O4S |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-9-6-5-8(7-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |
InChI Key |
WOHGJPOODSNDRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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